Splenopentin (diacetate)

Catalog No.
S15751430
CAS No.
M.F
C35H59N9O13
M. Wt
813.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Splenopentin (diacetate)

Product Name

Splenopentin (diacetate)

IUPAC Name

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C35H59N9O13

Molecular Weight

813.9 g/mol

InChI

InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4)/t20-,21-,22-,23-,25-;;/m0../s1

InChI Key

VJGQADLDXWXFKW-CJFLSRHMSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O

Splenopentin (diacetate) is a synthetic pentapeptide that corresponds to the amino acid residues 32-36 of the splenic hormone known as splenin. Its chemical structure is represented by the formula C35_{35}H59_{59}N9_{9}O13_{13}, and it has a molecular weight of approximately 813.91 g/mol. This compound is recognized for its immunomodulatory properties and is often utilized in research related to immune function and hematopoiesis .

Typical of peptides, including hydrolysis, acetylation, and possible interactions with other biomolecules. The diacetate form indicates that two acetate groups are attached to the amine groups of the peptide, which can influence its solubility and biological activity. The compound can also participate in reactions involving the formation of peptide bonds with other amino acids or peptides, thereby modifying its structure and function .

Research has demonstrated that splenopentin (diacetate) exhibits significant immunomodulatory activity. It has been shown to enhance the recovery of leukocyte counts in peripheral blood and the spleen following sublethal irradiation in animal models. The treatment with this compound leads to an increase in bone marrow-derived cells and promotes hematopoietic colony-forming capabilities, particularly for granulocyte-macrophage and macrophage lineages . Additionally, splenopentin has been linked to improved immune responses, making it a candidate for treating conditions associated with bone marrow depression .

The synthesis of splenopentin (diacetate) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain, followed by acetylation of the terminal amine groups to yield the diacetate form. The process requires careful control of reaction conditions to ensure high purity and yield of the final product. Specific protocols may vary depending on the desired scale and purity level but generally follow established peptide synthesis methodologies .

Splenopentin (diacetate) has several applications in biomedical research, particularly in studies focusing on immunology and hematology. Its ability to modulate immune responses makes it a valuable tool for investigating immune system recovery post-irradiation or chemotherapy. Moreover, it may have therapeutic potential for conditions characterized by immune deficiency or bone marrow suppression . Additionally, its role in enhancing leukocyte proliferation positions it as a candidate for further clinical studies aimed at improving immune function.

Studies on splenopentin (diacetate) have highlighted its interactions with various cellular pathways involved in immune response modulation. For instance, it has been observed to influence cytokine production and leukocyte differentiation. Research indicates that splenopentin may enhance the activity of T-cells and promote antibody responses, thereby playing a crucial role in both innate and adaptive immunity . Further interaction studies could elucidate its mechanisms of action at the molecular level.

Several compounds share structural or functional similarities with splenopentin (diacetate). These include:

  • Thymosin Alpha 1: A peptide involved in immune regulation, known for enhancing T-cell function.
  • Interleukin-2: A cytokine that promotes T-cell proliferation and activation.
  • Granulocyte-Macrophage Colony-Stimulating Factor: A cytokine that stimulates the production of white blood cells.

Comparison Table

CompoundStructure TypePrimary FunctionUnique Feature
Splenopentin (diacetate)PentapeptideImmunomodulationEnhances recovery post-irradiation
Thymosin Alpha 1PeptideT-cell enhancementBroad effects on various immune cells
Interleukin-2CytokineT-cell proliferationCritical for adaptive immunity
Granulocyte-Macrophage Colony-Stimulating FactorCytokineStimulates white blood cell productionFocused on myeloid lineage

Splenopentin's unique position lies in its specific pentapeptide structure that directly correlates with splenic hormone activity, distinguishing it from other immunomodulatory agents that may have broader or different mechanisms of action .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

13

Exact Mass

813.42323297 g/mol

Monoisotopic Mass

813.42323297 g/mol

Heavy Atom Count

57

Dates

Last modified: 08-15-2024

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